molecular formula C9H14O4 B566274 2-(Dimethoxymethyl)-5-(methoxymethyl)furan CAS No. 110339-34-9

2-(Dimethoxymethyl)-5-(methoxymethyl)furan

Cat. No.: B566274
CAS No.: 110339-34-9
M. Wt: 186.207
InChI Key: MUSLPVCXVFBZRY-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-(methoxymethyl)furan (CAS 110339-34-9) is a furanic compound recognized as a promising candidate for biodiesel production and a versatile intermediate in biomass conversion . This molecule serves as a key derivative of 5-Hydroxymethylfurfural (HMF), a major platform chemical derived from renewable carbohydrates like fructose and glucose . Its core research value lies in its application as a potential biofuel additive or precursor, with studies highlighting its favorable energy density and blending properties for diesel engines . In catalytic processes, this compound can be formed through the acid-catalyzed acetalization and etherification of HMF in methanol . It is also a direct precursor to other valuable biofuels, including 2,5-dimethylfuran (DMF), through further catalytic reactions . Beyond energy applications, it functions as a critical synthetic intermediate for producing a wide range of chemicals, such as levulinic acid derivatives and 2,5-furandicarboxylic acid (FDCA), a monomer proposed as a renewable alternative to terephthalic acid in polymer production . Available as a colorless liquid, it has a boiling point of 56-57 °C at 0.3 mm Hg and is soluble in common organic solvents including DCM, DMF, DMSO, EtOAc, and MeOH . Researchers should note that this compound is classified as a combustible liquid and may cause skin and eye irritation . It is recommended to store it cold (0 to 8 °C) and under an inert atmosphere to preserve stability . This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(dimethoxymethyl)-5-(methoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLPVCXVFBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30763252
Record name 2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110339-34-9
Record name 2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bis(dimethylamino)methane-Mediated Alkylation

A high-yield route involves reacting 2-furanmethanol (furfuryl alcohol) with bis(dimethylamino)methane under acidic conditions. In a representative procedure, hydrogen chloride is bubbled through a cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane. The exothermic reaction proceeds at 0–20°C, followed by basification with aqueous sodium hydroxide and extraction with ethyl acetate. Distillation under reduced pressure (0.2–0.5 mmHg) yields 2-(dimethoxymethyl)-5-(methoxymethyl)furan at 92–96°C with a 94% yield.

Key advantages :

  • Avoids halide ions and formaldehyde, reducing halomethyl ether impurities.

  • Operates at ambient temperatures, minimizing energy costs.

Limitations :

  • Requires strict temperature control to prevent polymerization of furan intermediates.

Paraformaldehyde and Methanol Condensation

Alternative methods utilize paraformaldehyde and methanol in acetic acid. A solution of 2-furanmethanol reacts with paraformaldehyde and methanol under reflux, with catalytic HCl. After 12 hours, the mixture is neutralized, extracted, and distilled to isolate the product. This method achieves 70–80% yields but risks forming bis(methoxymethyl) ether byproducts.

Optimization strategies :

  • Lowering formaldehyde equivalents reduces dimerization.

  • Using aprotic solvents (e.g., dichloromethane) improves selectivity.

Reductive Alkylation of 5-Hydroxymethylfurfural (HMF)

Catalytic Hydrogenation and Etherification

5-Hydroxymethylfurfural (HMF), a biomass-derived platform chemical, serves as a precursor. Hydrogenation over Ni/SBA-15 or Ru/C catalysts in methanol at 80–120°C and 10–30 bar H₂ produces 2-(methoxymethyl)-5-methylfuran. Subsequent etherification with methyl iodide and K₂CO₃ introduces the dimethoxymethyl group, yielding the target compound with an overall 65% yield.

Reaction conditions :

StepCatalystTemperaturePressureYield
HydrogenationNi/SBA-15100°C20 bar85%
EtherificationK₂CO₃60°CAmbient76%

Challenges :

  • Catalyst deactivation due to furan ring adsorption.

  • Competing over-reduction to tetrahydrofuran derivatives.

Protective Group Strategies for Selective Etherification

Benzoyl Protection of Hydroxymethyl Groups

A two-step approach protects the hydroxymethyl group of HMF with benzoyl chloride before etherification. HMF reacts with benzoyl chloride in pyridine at 0°C, forming 5-(benzoyloxymethyl)furfural. Subsequent treatment with methyl iodide and NaH in DMF introduces methoxy groups, followed by deprotection with NaOH to yield this compound (78% overall yield).

Spectroscopic validation :

  • ¹H NMR (DMSO-d₆) : δ 7.50 (d, J = 3.5 Hz, furan-H), 4.62 (s, -OCH₂O-).

  • ¹³C NMR : δ 178.35 (furan-C), 63.71 (-OCH₃).

Advantages :

  • Enables selective functionalization of the furan ring.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

MethodYieldPurityScalability
Bis(dimethylamino)methane94%>98%Industrial
HMF Reductive Alkylation65%90–95%Pilot-scale
Benzoyl Protection78%95%Laboratory

Environmental and Economic Factors

  • Bis(dimethylamino)methane route : High atom economy but requires hazardous HCl handling.

  • HMF-based methods : Sustainable feedstock but high catalyst costs.

Challenges in Purification and Characterization

Distillation Under Reduced Pressure

Crude products often contain unreacted 2-furanmethanol and dimethylamine residues. Short-path distillation at 0.2–0.5 mmHg effectively isolates the target compound, with purity confirmed by GC-MS.

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves methoxymethyl regioisomers, which co-elute in less polar systems .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-(methoxymethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethoxymethyl)-5-(methoxymethyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan involves its interaction with various molecular targets and pathways. The methoxymethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Structure Key Functional Groups
DMMF 2-(dimethoxymethyl)-5-(methoxymethyl)furan Two methoxy (-OCH₃), one methoxymethyl (-CH₂OCH₃)
HDMF 5-(hydroxymethyl)-2-(dimethoxymethyl)furan One hydroxymethyl (-CH₂OH), one dimethoxymethyl (-CH(OCH₃)₂)
MMF 5-(methoxymethyl)-2-furaldehyde One methoxymethyl (-CH₂OCH₃), one aldehyde (-CHO)
5-Hydroxymethyl-2(5H)-furanone Cyclic ester with hydroxymethyl substituent Hydroxymethyl (-CH₂OH), lactone ring

DMMF lacks the reactive hydroxymethyl group present in HDMF, enhancing its stability under storage and combustion conditions. In contrast, MMF’s aldehyde group increases its susceptibility to oxidation, limiting its utility in fuel applications .

Research Findings and Challenges

  • Catalyst Design: SiO₂–HNO₃ achieves high DMMF selectivity (34%) but faces deactivation due to byproduct adsorption. CePO₄ offers recyclability but lower yields .
  • Solvent Optimization: Methanol/DMSO systems enhance 5-HMF solubility, but methanol inhibits fructose dehydration. Sequential two-step processes (fructose → 5-HMF → DMMF) improve HDMF yields to 70% .
  • Scalability : Contamination by oligomers and humins during one-pot synthesis complicates DMMF purification, necessitating advanced separation techniques .

Biological Activity

2-(Dimethoxymethyl)-5-(methoxymethyl)furan (CAS Number: 110339-34-9) is a furan derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two methoxymethyl groups attached to a furan ring, contributing to its chemical properties and biological effects.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.21 g/mol
  • Purity : ≥ 99%
  • Physical State : Typically found as a liquid or solid depending on the conditions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

Studies have reported that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Table 1: Antimicrobial activity of related furan compounds.

Anticancer Activity

Recent studies have explored the anticancer potential of furan derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (Caco-2), and leukemia (HL-60).

Case Study: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells showed a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 50 to 200 µg/mL.

Concentration (µg/mL) Cell Viability (%) Apoptosis Rate (%)
508510
1007025
2004060

Table 2: Effects of varying concentrations of this compound on MCF-7 cell viability and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, it has been suggested that the methoxy groups enhance lipophilicity, facilitating membrane penetration and subsequent intracellular effects.

Q & A

Q. What are the common synthetic routes for 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) in laboratory settings?

DMMF is synthesized via acid-catalyzed acetalization of 5-hydroxymethylfurfural (5-HMF) with methanol. Key methods include:

  • SiO₂–HNO₃ catalysis : A solid acid catalyst facilitates the reaction in a biphasic solvent system (DMSO-methanol), achieving high selectivity for DMMF .
  • Fe₃O₄@SiO₂/Al₂O₃ yolk-shell nanoreactor : This magnetic catalyst enables efficient acetalization at 60°C under atmospheric pressure, yielding 97% DMMF in 5 hours .
  • Methanol stabilization : Methanol prevents polymerization of 5-HMF intermediates by forming stable ethers or acetals, favoring DMMF over humin formation .

Q. What analytical techniques are used to characterize DMMF and its intermediates?

  • Chromatography : GC-MS and HPLC monitor reaction progress and quantify yields .
  • Spectroscopy : ¹H/¹³C NMR confirms structural features, including methoxy and methylene groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do catalyst properties influence DMMF synthesis efficiency and selectivity?

Catalyst acidity and porosity critically determine performance:

CatalystAcid StrengthSurface Area (m²/g)Yield (%)Selectivity (%)Reference
SiO₂–HNO₃Moderate200–3008590
Fe₃O₄@SiO₂/Al₂O₃-800High4509798
  • Acidic sites : Strong Brønsted acids (e.g., Al₂O₃) enhance methanol activation and acetalization .
  • Porosity : Hierarchical pores in nanoreactors improve mass transfer and accessibility to active sites .

Q. What intermediates and reaction pathways dominate DMMF formation from 5-HMF?

Proposed pathways include:

5-HMF → 5-(methoxymethyl)furan-2-carbaldehyde : Methanol nucleophilic attack on 5-HMF’s carbonyl group .

Acetalization : Sequential methoxylation of the hydroxymethyl group forms DMMF .

By-product suppression : Methanol stabilizes reactive intermediates (e.g., carbocations), reducing humin formation .

Q. How can reaction conditions be optimized to minimize by-products like humins?

  • Solvent system : Methanol/water mixtures reduce humin yield by >50% compared to pure water .
  • Temperature : Moderate temperatures (60–80°C) balance reaction rate and side-product suppression .
  • Catalyst design : Bifunctional catalysts (acidic + porous) enhance selectivity and reduce reaction time .

Q. Why do studies report conflicting yields for DMMF under similar conditions?

Discrepancies arise from:

  • Catalyst aging : SiO₂–HNO₃ deactivates after 3 cycles due to leaching , while Fe₃O₄@SiO₂/Al₂O₃ retains >90% activity after 10 cycles .
  • Solvent purity : Trace water in methanol promotes humin formation, reducing DMMF yield by 15–20% .
  • Reaction monitoring : Incomplete extraction of DMMF from biphasic systems may underestimate yields .

Applications in Sustainable Chemistry

Q. How does DMMF contribute to biofuel additive development?

DMMF serves as a precursor for:

  • Oxygenated fuels : Enhances cetane number and reduces particulate emissions .
  • Cascade reactions : Integrated processes convert lignocellulosic biomass to DMMF in one pot, improving sustainability .

Q. What role does DMMF play in green chemical synthesis?

  • Platform chemical : Derivatives like 2-(hydroxymethyl)-5-(aminomethyl)furan are synthesized via reductive amination for pharmaceutical applications .
  • Polymer precursors : Methoxy groups enable crosslinking in biodegradable polymers .

Data Contradiction Analysis

Q. Why do some studies report lower DMMF yields despite using similar catalysts?

  • Particle size effects : Nanoparticle catalysts (e.g., Fe₃O₄@SiO₂/Al₂O₃, 10–20 nm) outperform bulk SiO₂–HNO₃ due to higher surface area .
  • Substrate concentration : Excess 5-HMF (>10 wt%) promotes side reactions, reducing yields by 20–30% .

Q. How can mechanistic insights resolve discrepancies in DMMF synthesis pathways?

  • Isotopic labeling : ¹³C-methanol tracing confirms acetalization occurs via nucleophilic substitution, not carbocation intermediates .
  • In situ spectroscopy : Raman and IR identify transient intermediates, guiding optimization of methanol stoichiometry .

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